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Introduction

Tuvusertib (also known as M1774) is an investigational, orally administered, potent, and
selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR
Is a critical regulator of the DNA damage response (DDR), a complex signaling network that
maintains genomic integrity.[1] By inhibiting ATR, Tuvusertib aims to disrupt DNA repair in
cancer cells, leading to cell death, particularly in tumors with existing DDR pathway defects.[1]
[4] This technical guide provides a comprehensive overview of the early-phase clinical trial
results for Tuvusertib, focusing on its safety, tolerability, pharmacokinetics (PK),
pharmacodynamics (PD), and preliminary efficacy as both a monotherapy and in combination
with other agents.

Mechanism of Action: The ATR Signaling Pathway

Tuvusertib functions by inhibiting the ATR kinase, a key enzyme in the DDR pathway that is
activated by single-stranded DNA (ssDNA) breaks, a common occurrence during replication
stress in rapidly dividing cancer cells.[1][5] ATR activation triggers a signaling cascade that
leads to cell cycle arrest, DNA repair, and stabilization of replication forks. By blocking ATR,
Tuvusertib prevents these downstream effects, leading to an accumulation of DNA damage
and ultimately, cell death.[1][4]
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Figure 1: Tuvusertib's inhibition of the ATR signaling pathway.

Early-Phase Clinical Trial Data
Monotherapy: First-in-Human Study (NCT04170153)

A first-in-human, open-label, non-randomized Phase 1 study (DDRiver Solid Tumors 301)
evaluated the safety, tolerability, MTD, RDE, PK, PD, and preliminary efficacy of Tuvusertib
monotherapy in 55 patients with metastatic or locally advanced unresectable solid tumors.[1][2]

[6]

The study established a manageable safety profile for Tuvusertib.[1][2] The most common
treatment-emergent adverse events (TEAES) are summarized below.
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Adverse Event Category

Details

Reference

Grade =3 TEAEs

Anemia (36%), Neutropenia
(7%), Lymphopenia (7%)

[1](2](6]

Dose-Limiting Toxicities (DLTSs)

11 patients experienced DLTSs,
most commonly Grade 2 (n=2)

or Grade 3 (n=8) anemia.

[1](216]

Maximum Tolerated Dose
(MTD)

180 mg once daily (QD)

continuously.

[1](216]

Recommended Dose for
Expansion (RDE)

180 mg QD, 2 weeks on/1
week off. This schedule was
better tolerated due to a
decreased likelihood of

anemia.

[1](216]

Tuvusertib demonstrated rapid oral absorption and a relatively short half-life.[1][2]

PK Parameter

Value

Reference

Median Time to Peak Plasma

Concentration (Tmax)

0.5 to 3.5 hours

[1](2]

Mean Elimination Half-Life

1.2 to 5.6 hours

[1](2]

Target engagement was assessed by measuring the phosphorylation of H2AX (y-H2AX), a

downstream marker of ATR activity, in peripheral blood mononuclear cells (PBMCs).[1]
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PD Finding Details

Reference

Exposure-related PD analysis

suggested maximum target
Target Engagement

engagement at 2130 mg

Tuvusertib QD.

[11(21[7]

At the RDE of 180 mg QD (2
y-H2AX Inhibition weeks on/1 week off), >80% y-

H2AX inhibition was observed.

[3]

While the study was not designed for robust efficacy evaluation, clinical benefit was observed

in some patients.[1][3]

Efficacy Outcome Details

Reference

One patient with platinum- and
PARP inhibitor-resistant BRCA
Partial Response (PR) wild-type ovarian cancer
achieved an unconfirmed

RECIST v1.1 partial response.

[1](21[3]

15 patients (27%) had stable

Stable Disease (SD) )
disease.

[1]3]

Tuvusertib induced frequent

MRs in circulating tumor DNA,

particularly at doses 2130 mg
Molecular Responses (MRS)

QD. Complete MRs were

detected for mutations in

ARID1A, ATRX, and DAXX.

[1](21[3]

Combination Therapies

Tuvusertib is also being evaluated in combination with other anticancer agents to potentially

enhance its efficacy.
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A Phase 1b study (Part B1 of DDRiver Solid Tumors 320, NCT05396833) investigated
Tuvusertib in combination with the immune checkpoint inhibitor avelumab in 22 patients with
advanced unresectable solid tumors.[8]

Trial Aspect Details Reference

Tuvusertib 180 mg QD (2

] weeks on/1 week off) and
Dosing [8]

avelumab 800 mg every 2

weeks.

No new safety findings were

reported for the combination.

Two of nine evaluable patients
Safety experienced DLTs: Grade 3 [8]

ALT and AST increase (n=1),

and Grade 3 anemia requiring

transfusion (n=1).

Tuvusertib exposure in
combination with avelumab
was consistent with
o monotherapy. Preliminary PK
Pharmacokinetics ) [819]
data showed a median Tmax
of ~2-3 hours and a mean
elimination half-life of ~2.93 to

4.23 hours.

Complete or almost complete
) target inhibition (y-H2AX) was
Pharmacodynamics [8]19]
observed 1-6 hours after

Tuvusertib administration.

One patient with chordoma
Preliminary Efficacy experienced a RECIST v1.1 [8]

partial response.

Part B1 of the DDRiver Solid Tumors 301 study (NCT04170153) also assessed Tuvusertib in
combination with the PARP inhibitor niraparib in 43 patients with advanced solid tumors.[10]
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Trial Aspect Details Reference

Multiple intermittent schedules
were explored with Tuvusertib

Dosing Schedules doses from 90-180 mg QD and  [10]
niraparib doses from 100-200

mg QD.

Tuvusertib 180 mg QD and

niraparib 100 mg QD, or
Recommended Doses for Tuvusertib 90 mg QD and [10]
Expansion (RDES) niraparib 200 mg QD, both on

a 1 week on/1 week off

schedule.

The most common DLT was
grade 3 anemia requiring
blood transfusion (10.5%). The
Safety most frequent grade =3 TEAEs  [10]
were anemia (41.9%), platelet
count decrease (14.0%), and
fatigue (9.3%).

The PK of Tuvusertib in
o combination with niraparib was
Pharmacokinetics _ _ _ [10]
consistent with Tuvusertib

monotherapy.

5 of 32 evaluable patients
(15.6%) had responses (3
o _ confirmed), including patients
Preliminary Efficacy , _ [10]
with ovarian, non-small cell
lung, breast, and pancreatic

cancers.

Experimental Protocols and Methodologies
Study Design and Patient Population
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The early-phase trials of Tuvusertib were typically open-label, multicenter, dose-escalation
studies.[1][8][10] Patients enrolled had metastatic or locally advanced unresectable solid
tumors that were refractory to standard treatments.[1][10] Key eligibility criteria generally
included adequate organ function (hematologic, hepatic, and renal).[6]

Dose Escalation and Determination of MTD/RDE

A Bayesian 2-parameter logistic regression model guided dose escalation based on safety, PK,
and PD data.[1][2] The MTD was defined as the highest dose at which the incidence of DLTs
was acceptable. The RDE was determined by integrating safety, PK, and PD data to select a
dose and schedule with optimal therapeutic potential and tolerability for further investigation.[1]

[3]
(Start with Initial Dose CohorD

l

Evaluate Safety, PK, PD Data

DLT Observed?

Determine MTD Escalate Dose for Next Cohort

Select RDE

(End of Dose Escalation)
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Figure 2: A simplified workflow for dose escalation in early-phase trials.

Pharmacokinetic and Pharmacodynamic Assessments

o Pharmacokinetics: Tuvusertib plasma concentrations were analyzed using a validated
bioanalytical liquid chromatography/mass spectrometry (LC/MS-MS) method.[8][9] PK
parameters were calculated using noncompartmental analysis.[1]

e Pharmacodynamics: Target inhibition was primarily assessed by measuring y-H2AX levels in
the CD45+ fraction of ex-vivo stimulated peripheral blood mononuclear cells using flow
cytometry.[8][9]

Efficacy and Molecular Response Assessment

o Efficacy: Tumor responses were evaluated according to the Response Evaluation Criteria in
Solid Tumors version 1.1 (RECIST v1.1).[1][3]

» Molecular Response: Molecular responses were assessed in circulating tumor DNA (ctDNA)
samples.[1][2]

Conclusion and Future Directions

The early-phase clinical trial results for Tuvusertib are promising, demonstrating a
manageable safety profile, rapid absorption, and evidence of target engagement.[1][2][8]
Preliminary signs of antitumor activity have been observed with Tuvusertib as a monotherapy
and in combination with other agents, particularly in patients with tumors harboring DDR
deficiencies.[1][6][10] The established RDE of 180 mg once daily on a 2 weeks on/1 week off
schedule is being carried forward into further clinical evaluation.[1][6]

Ongoing and future studies will continue to explore Tuvusertib in various combinations and
tumor types, including non-small cell lung cancer, ovarian cancer, and prostate cancer.[11][12]
[13] The identification of predictive biomarkers, such as mutations in genes like ARID1A, ATRX,
and DAXX, will be crucial for patient selection and maximizing the therapeutic benefit of this
novel ATR inhibitor.[1][2]
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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